molecular formula C9H7FO B8503499 2-Fluoro-6-vinylbenzaldehyde

2-Fluoro-6-vinylbenzaldehyde

Cat. No. B8503499
M. Wt: 150.15 g/mol
InChI Key: DOUIKTFNFCIDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-vinylbenzaldehyde is a useful research compound. Its molecular formula is C9H7FO and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-vinylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-vinylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-6-vinylbenzaldehyde

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

2-ethenyl-6-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2

InChI Key

DOUIKTFNFCIDHU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vial charged with 2-chloro-6-fluorobenzaldehyde (158 mg, 1.0 mmol), 2,4,6-trivinylcyclotriboroxane pyridine complex (380 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (52 mg, 5 mol %) and potassium carbonate (280 mg, 2.0 mmol) was added a 3:1 mixture of 1,2-dimethoxyethane and water-(2 mL). Upon completion of addition, the reaction was heated at 180° C. for 1 h under microwave conditions and then diluted with EtOAc (5 mL). The resulting mixture was washed with satd NaHCO3 (5 mL), dried over Na2SO4 and filtered. The volatiles were removed under reduced pressure to provide crude 2-fluoro-6-vinylbenzaldehyde. The crude 2-fluoro-6-vinylbenzaldehyde was dissolved in methanol (5 mL) and 10% palladium on carbon was added. The resulting reaction mixture was stirred under an atmosphere of H2 for 3 h and then filtered through celite. Once again, the volatiles were removed under reduced pressure to provide Intermediate 27 (approximately 300 mg) as a pale yellow oil, which was used without further purification.
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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